

Application Notes: Quantitative Determination of N2-Ethylguanosine using a Competitive ELISA Assay

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Introduction

N2-Ethylguanosine (N2-EtG) is a DNA adduct formed by the reaction of guanine with ethylating agents. These agents are present in various environmental sources, including tobacco smoke and certain industrial chemicals. The formation of DNA adducts like N2-EtG can lead to mutations and has been implicated in the initiation of carcinogenesis. Consequently, the sensitive and specific detection of N2-EtG in biological samples is crucial for toxicological studies, biomarker discovery, and assessing the efficacy of therapeutic interventions aimed at mitigating DNA damage. This application note describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of N2-EtG.

Principle of the Assay

This assay is a competitive ELISA designed to quantify **N2-Ethylguanosine** in a sample. The microtiter plate wells are pre-coated with an **N2-Ethylguanosine**-protein conjugate. The assay involves a competitive binding process between the N2-EtG in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled anti-**N2-Ethylguanosine** antibody for the binding sites on the coated conjugate.

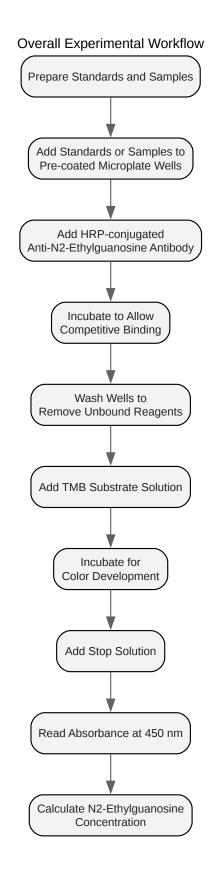


Methodological & Application

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Initially, the samples containing unknown amounts of N2-EtG and the standards of known N2-EtG concentrations are added to the wells. Subsequently, the HRP-conjugated anti-N2-EtG antibody is added. During incubation, the free N2-EtG in the sample competes with the N2-EtG conjugate coated on the plate for binding to the limited amount of HRP-conjugated antibody. After a washing step to remove unbound substances, a substrate solution (TMB) is added. The color development is inversely proportional to the concentration of N2-EtG in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of N2-EtG in the unknown samples.





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Caption: Overall workflow for the N2-Ethylguanosine competitive ELISA.



Materials and Reagents

- Microtiter Plate: 96-well plate pre-coated with N2-Ethylguanosine-protein conjugate.
- Anti-N2-Ethylguanosine Antibody (HRP-conjugated): Specific antibody conjugated to horseradish peroxidase.
- N2-Ethylguanosine Standard: Lyophilized N2-Ethylguanosine of known purity.
- Assay Diluent: Buffer for diluting standards and samples.
- Wash Buffer (20X): Concentrated buffer for washing the plate.
- TMB Substrate: 3,3',5,5'-Tetramethylbenzidine solution.[1][2]
- Stop Solution: Acidic solution to stop the enzymatic reaction.
- Plate Sealer: Adhesive film for sealing the plate during incubations.
- Microplate Reader: Capable of measuring absorbance at 450 nm.

Experimental Protocols Reagent Preparation

- **N2-Ethylguanosine** Standards: Reconstitute the lyophilized **N2-Ethylguanosine** standard with Assay Diluent to create a stock solution. Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 0.1 ng/mL to 100 ng/mL.
- Wash Buffer (1X): Dilute the 20X Wash Buffer 1:20 with deionized water.
- Sample Preparation: Samples (e.g., digested DNA from biological tissues, urine) should be
 diluted in Assay Diluent to bring the N2-Ethylguanosine concentration within the range of
 the standard curve.

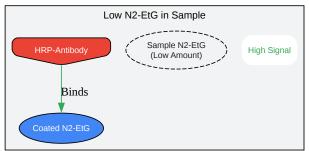
Assay Procedure

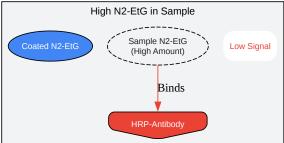
 Add Standards and Samples: Add 50 µL of each standard and sample in duplicate to the appropriate wells of the pre-coated microtiter plate.



- Add HRP-conjugated Antibody: Add 50 μL of the HRP-conjugated anti-N2-Ethylguanosine antibody to each well.
- Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
- Washing: Aspirate the contents of the wells and wash each well four times with 300 μL of 1X
 Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- Substrate Addition: Add 100 μL of TMB Substrate to each well.
- Color Development: Incubate the plate for 15 minutes at room temperature in the dark.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well. The color in the wells will change from blue to yellow.
- Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Principle of Competitive Binding





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Caption: Competitive binding of sample N2-EtG and coated N2-EtG to the HRP-antibody.

Data Presentation



The concentration of **N2-Ethylguanosine** in the samples is determined by creating a standard curve. The average absorbance of the standards is plotted against the logarithm of their concentrations. A four-parameter logistic (4-PL) curve fit is recommended for data analysis. The absorbance of the unknown samples is then used to interpolate the concentration of N2-EtG from the standard curve.[3][4]

Table 1: Hypothetical N2-Ethylguanosine ELISA Data

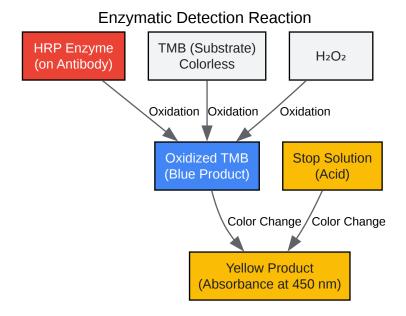
Standard Concentration (ng/mL)	Average Absorbance (450 nm)	% B/B0
0 (B0)	1.852	100.0
0.1	1.630	88.0
0.5	1.259	68.0
1.0	0.981	53.0
5.0	0.482	26.0
10.0	0.296	16.0
50.0	0.111	6.0
100.0	0.074	4.0

B/B0 is the ratio of the absorbance of a standard or sample (B) to the absorbance of the zero standard (B0).

Signaling Pathway and Detection

The detection of **N2-Ethylguanosine** is based on the enzymatic activity of Horseradish Peroxidase (HRP) conjugated to the specific antibody. HRP catalyzes the oxidation of the TMB substrate in the presence of hydrogen peroxide, resulting in a blue-colored product. The addition of the stop solution (an acid) changes the color to yellow, which is measured at 450 nm.





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Caption: HRP-catalyzed conversion of TMB substrate for colorimetric detection.

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References

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